(2S,4S)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
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Overview
Description
(2S,4S)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid is a chiral compound with significant interest in the field of organic chemistry. This compound features a piperidine ring substituted with a fluoro group and a phenylmethoxycarbonyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods, including cyclization reactions.
Phenylmethoxycarbonylation: The phenylmethoxycarbonyl group is introduced through a reaction with phenylmethoxycarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,4S)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its chiral nature.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2S,4S)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain receptors or enzymes, while the phenylmethoxycarbonyl group can influence the compound’s solubility and stability. The piperidine ring provides a scaffold that can interact with various biological pathways, making it a versatile compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid: This compound shares a similar piperidine ring structure but differs in its functional groups.
(2S,4S)-4-Methoxy-pyrrolidine-1,2-dicarboxylic acid: Another compound with a similar backbone but different substituents.
Uniqueness
The uniqueness of (2S,4S)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its reactivity and binding affinity, while the phenylmethoxycarbonyl group provides additional stability and solubility.
Properties
IUPAC Name |
(2S,4S)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c15-11-6-7-16(12(8-11)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,18)/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKSKDKKCNWFIA-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1F)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H](C[C@H]1F)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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